molecular formula C16H12Br2N2O3 B2385187 (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 1241696-49-0

(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide

Cat. No.: B2385187
CAS No.: 1241696-49-0
M. Wt: 440.091
InChI Key: SOPSTHHKPQUSLQ-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cyano-substituted enamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the bromination of furan, resulting in 4,5-dibromofuran.

    Formation of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the enamide: The final step involves the condensation of the cyano-substituted furan with an appropriate ethoxyphenyl amine under basic conditions to form the (Z)-enamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The bromine atoms on the furan ring can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of probes for studying biological processes.

Medicine

    Drug Development: Its derivatives may have potential as therapeutic agents due to their unique chemical properties.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-(4-bromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide
  • (Z)-2-cyano-3-(5-bromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide
  • (Z)-2-cyano-3-(4,5-dichlorofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide lies in its specific substitution pattern on the furan ring and the presence of both cyano and ethoxyphenyl groups

Properties

IUPAC Name

(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2O3/c1-2-22-14-6-4-3-5-13(14)20-16(21)10(9-19)7-11-8-12(17)15(18)23-11/h3-8H,2H2,1H3,(H,20,21)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPSTHHKPQUSLQ-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(O2)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(O2)Br)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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